Cas no 10593-29-0 (1-Thio-B-D-glucose sodium salt)
1-Thio-B-D-glucose sodium salt Chemical and Physical Properties
Names and Identifiers
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- Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
- 1-Thio-β-D-glucose Sodium Salt Dihydrate
- 1-THIO-BETA-D-GLUCOSE SODIUM SALT
- 1-thio-β-D-Glucose (sodium salt)
- 1-Thio-β-D-glucose S
- 1-THIO-Β-D-GLUCOSE SODIUM SAL
- b-D-Glucopyranose, 1-thio-, sodiumsalt (1:1)
- Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- THIO-B-D-GLUCOSE SODIUM SALT, 1-(RG)
- 1-THIO-β-D-GLUCOSE SODIUM SALT
- Thioglucose sodium salt
- β-d-thioglucose
- 1-β-D-Glucosylthiose
- GLUCOTHIOSE SODIUM SALT
- 1-thio-B-D-glucose sodium
- B-D-THIOGLUCOSE SODIUM SALT
- β-D-Thioglucose sodium salt
- sodium glucopyranosyl sulphide
- BETA-D-THIOGLUCOSE SODIUM SALT
- 1-THIO-B-D-GLUCOSE SODIUM SALT
- W-200081
- 10593-29-0
- MFCD00061630
- Glucothiose
- SCHEMBL4609689
- AKOS016010107
- 1622206-36-3
- 1-beta-D-Glucosylthiose
- PD018354
- F81422
- sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
- Sodium(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
- sodium [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanide
- beta-D-Thioglucose
- AS-74302
- 1-Thio- beta -D-glucose sodium salt
- EINECS 234-200-6
- 1-THIO-BETA-D-GLUCOSE SODIUM SALT DIHYDRATE
- 1-Thio-b-D-glucose Sodium Salt Dihydrate
- 1-Thio-B-D-glucose sodium salt
-
- MDL: MFCD00061630
- Inchi: 1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1
- InChI Key: VKPBZIVFRYLHPT-WNFIKIDCSA-M
- SMILES: [S-][C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O.[Na+]
Computed Properties
- Exact Mass: 218.02200
- Monoisotopic Mass: 218.02248890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.2Ų
Experimental Properties
- Melting Point: 173°C
- Water Partition Coefficient: Soluble in water
- PSA: 90.15000
- LogP: -2.66680
1-Thio-B-D-glucose sodium salt Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: 6-24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Thio-B-D-glucose sodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119002000-5g |
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate |
10593-29-0 | 95% | 5g |
$441.00 | 2023-09-04 | |
| Alichem | A119002000-10g |
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate |
10593-29-0 | 95% | 10g |
$750.00 | 2023-09-04 | |
| Chemenu | CM181920-5g |
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate |
10593-29-0 | 95% | 5g |
$421 | 2021-06-15 | |
| Chemenu | CM181920-10g |
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate |
10593-29-0 | 95% | 10g |
$701 | 2021-06-15 | |
| TRC | T395508-500mg |
1-Thio-B-D-glucose sodium salt |
10593-29-0 | 500mg |
$173.00 | 2023-05-17 | ||
| TRC | T395508-1g |
1-Thio-B-D-glucose sodium salt |
10593-29-0 | 1g |
$ 270.00 | 2022-06-02 | ||
| TRC | T395508-5g |
1-Thio-B-D-glucose sodium salt |
10593-29-0 | 5g |
$1378.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68340-1g |
1-thio-β-D-Glucose (sodium salt) |
10593-29-0 | 98% | 1g |
¥1312.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68340-250mg |
1-thio-β-D-Glucose (sodium salt) |
10593-29-0 | 98% | 250mg |
¥437.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68340-500mg |
1-thio-β-D-Glucose (sodium salt) |
10593-29-0 | 98% | 500mg |
¥740.00 | 2022-04-26 |
1-Thio-B-D-glucose sodium salt Suppliers
1-Thio-B-D-glucose sodium salt Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-Thio-B-D-glucose sodium salt
Introduction to 1-Thio-B-D-glucose sodium salt (CAS No. 10593-29-0)
1-Thio-B-D-glucose sodium salt, with the chemical identifier CAS No. 10593-29-0, is a specialized carbohydrate derivative that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural configuration, exhibits a range of biochemical properties that make it a valuable candidate for various therapeutic applications. The sodium salt form enhances its solubility and stability, facilitating its use in both laboratory research and industrial-scale processes.
The molecular structure of 1-Thio-B-D-glucose sodium salt incorporates a sulfur atom at the anomeric carbon position of glucose, replacing the hydroxyl group typically found in native glucose. This modification imparts distinct reactivity and binding capabilities, making it particularly useful in the development of glycosidase inhibitors and carbohydrate-based drug conjugates. The introduction of the thioether linkage at the C1 position disrupts conventional glycosidic bond formation while maintaining the core glucose scaffold, which is essential for its biological functionality.
In recent years, 1-Thio-B-D-glucose sodium salt has been extensively studied for its potential in modulating carbohydrate metabolism and immune responses. Emerging research indicates that this compound can interfere with the activity of pathogenic enzymes by competitively inhibiting glycosidases, thereby preventing the degradation of essential glycoproteins and glycolipids. Such mechanisms are particularly relevant in the context of infectious diseases and inflammatory disorders, where aberrant carbohydrate processing plays a critical role.
One of the most compelling applications of 1-Thio-B-D-glucose sodium salt is in the realm of vaccine development. Its ability to mimic natural carbohydrates while exhibiting enhanced stability has led to its incorporation into synthetic vaccine adjuvants and carbohydrate-based antigens. Studies have demonstrated its efficacy in eliciting robust immune responses against bacterial and viral pathogens by activating pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This immunomodulatory potential has opened new avenues for designing next-generation vaccines with improved efficacy and safety profiles.
The pharmaceutical industry has also explored 1-Thio-B-D-glucose sodium salt as a chiral building block for synthesizing complex drug molecules. Its unique stereochemistry allows for the construction of enantiomerically pure compounds that exhibit optimized pharmacokinetic properties. For instance, derivatives of this compound have been investigated as prodrugs or carriers for poorly soluble drugs, leveraging their ability to enhance bioavailability through mucoadhesion or cell membrane penetration.
Advances in computational chemistry have further refined the understanding of 1-Thio-B-D-glucose sodium salt's interactions with biological targets. Molecular docking simulations and dynamic simulations have revealed key binding pockets within enzymes and receptors, providing insights into structure-activity relationships. These computational approaches have accelerated the design of novel derivatives with tailored functionalities, reducing the time and cost associated with traditional trial-and-error screening methods.
The synthesis of 1-Thio-B-D-glucose sodium salt presents unique challenges due to its sensitive functional groups. However, recent innovations in synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications. Enzymatic catalysis, in particular, has emerged as a powerful tool for constructing thioether linkages under mild conditions, minimizing side reactions and preserving regioselectivity. Such advancements have not only enhanced production efficiency but also reduced environmental impact by lowering energy consumption and waste generation.
In conclusion, 1-Thio-B-D-glucose sodium salt (CAS No. 10593-29-0) represents a cornerstone compound in modern carbohydrate chemistry with far-reaching implications for medicine and biotechnology. Its multifaceted applications span from immunomodulation to drug delivery systems, underscoring its versatility as a pharmacological tool. As research continues to uncover new therapeutic potentials, this compound is poised to play an increasingly pivotal role in addressing global health challenges.
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